3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine
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Overview
Description
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine is an organic compound featuring a thiophene ring substituted with two methyl groups at positions 2 and 5, and an allylamine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Methylation: The thiophene ring is then methylated at positions 2 and 5 using methyl iodide in the presence of a strong base like sodium hydride.
Introduction of the Allylamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and Heck reaction, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylamine group, forming oximes or nitriles.
Reduction: Reduction of the allylamine group can yield the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine
Pharmaceuticals: Potential use in the synthesis of drug candidates due to its unique structural properties.
Industry
Materials Science: Employed in the development of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine exerts its effects depends on its application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific proteins or enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-one: Similar structure but with a ketone group instead of an amine.
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of an amine.
Uniqueness
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine is unique due to the presence of the allylamine group, which imparts different reactivity and potential applications compared to its ketone and alcohol analogs. This makes it particularly valuable in the synthesis of nitrogen-containing heterocycles and as a building block in medicinal chemistry.
Properties
Molecular Formula |
C9H13NS |
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Molecular Weight |
167.27 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H13NS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-4,6H,5,10H2,1-2H3/b4-3+ |
InChI Key |
LPXFIUGNDMXBSX-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C(S1)C)/C=C/CN |
Canonical SMILES |
CC1=CC(=C(S1)C)C=CCN |
Origin of Product |
United States |
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